LogP and Hydrophobicity: 2-Cyclohexylpropan-2-ol vs. Primary and Secondary Alcohol Analogs
2-Cyclohexylpropan-2-ol exhibits a LogP of 2.34–2.59, substantially higher than its primary alcohol analog 2-cyclohexylethanol (LogP ~1.68–1.75 estimated) and the secondary alcohol cyclohexanol (LogP 1.28–1.35) [1][2]. This ~0.8–1.3 log unit increase corresponds to an approximately 6- to 20-fold greater partitioning into organic phases. Compared to the simpler tertiary alcohol tert-butanol (LogP 0.58), the difference exceeds 1.7 log units [3].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.34 (ChemAxon predicted) to 2.59 (experimental); LogD (pH 7.4) = 2.29 |
| Comparator Or Baseline | Cyclohexanol: LogP = 1.28–1.35; 2-Cyclohexylethanol: LogP ≈ 1.68–1.75; tert-Butanol: LogP = 0.58 |
| Quantified Difference | ΔLogP vs. cyclohexanol: +1.0 to +1.3; vs. tert-butanol: +1.76 to +2.01 |
| Conditions | Predicted (ChemAxon/ALOGPS) and experimental values at 25 °C |
Why This Matters
Higher LogP directly affects extraction efficiency, reverse-phase chromatographic retention, and bioavailability predictions; selecting a lower-LogP analog compromises partition-dependent workflows.
- [1] ChemBase. 2-cyclohexylpropan-2-ol (CBID:282695). http://www.chembase.cn/molecule-282695.html (accessed 2026). View Source
- [2] FoodB. Showing Compound Cyclohexanol (FDB003415). https://foodb.ca/compounds/FDB003415 (accessed 2026). View Source
- [3] Wikipedia. tert-Butyl alcohol. https://en.wikipedia.org/wiki/Tert-Butyl_alcohol (accessed 2026). View Source
